molecular formula C6H13ClN2O B6269059 (5S)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride CAS No. 1909286-53-8

(5S)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride

Cat. No.: B6269059
CAS No.: 1909286-53-8
M. Wt: 164.63 g/mol
InChI Key: HKOLXKWRLHOHLU-JEDNCBNOSA-N
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Description

(5S)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride is a chemical compound that belongs to the class of pyrrolidinones Pyrrolidinones are known for their diverse biological activities and are commonly used as building blocks in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride typically involves the amination and cyclization of functionalized acyclic substrates. One common method includes the oxidation of pyrrolidine derivatives. The formation of pyrrolidin-2-ones can also be achieved through ring expansion of β-lactams or cyclopropylamides .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes using specific oxidants and additives to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

(5S)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide and sodium cyanide can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidinones, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(5S)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a versatile building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of (5S)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5S)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological properties compared to other similar compounds.

Properties

CAS No.

1909286-53-8

Molecular Formula

C6H13ClN2O

Molecular Weight

164.63 g/mol

IUPAC Name

(5S)-5-(2-aminoethyl)pyrrolidin-2-one;hydrochloride

InChI

InChI=1S/C6H12N2O.ClH/c7-4-3-5-1-2-6(9)8-5;/h5H,1-4,7H2,(H,8,9);1H/t5-;/m0./s1

InChI Key

HKOLXKWRLHOHLU-JEDNCBNOSA-N

Isomeric SMILES

C1CC(=O)N[C@@H]1CCN.Cl

Canonical SMILES

C1CC(=O)NC1CCN.Cl

Purity

0

Origin of Product

United States

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